α1A-Adrenoceptor Affinity: (±)-Niguldipine (Ki = 0.16 nM) vs. Prazosin
(±)-Niguldipine exhibits subnanomolar affinity for the human α1A-adrenoceptor subtype with a Ki of 0.16 nM , placing it among the most potent α1A-antagonists available. In comparison, prazosin, a classic α1-antagonist, shows approximately 10-fold lower affinity in functional assays at the α1A-adrenoceptor . Furthermore, (±)-niguldipine demonstrates exceptional α1A/α1B selectivity of 200- to 600-fold, making it a superior tool for discriminating α1A-mediated responses .
| Evidence Dimension | α1A-Adrenoceptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.16 nM |
| Comparator Or Baseline | Prazosin: ~1.6 nM (functional assay, 10-fold lower) |
| Quantified Difference | ≥10-fold higher potency |
| Conditions | [³H]Prazosin displacement in CHO cells expressing human α1A-adrenoceptor ; inositol phosphate accumulation assay |
Why This Matters
For studies focused on α1A-mediated functions (e.g., prostate smooth muscle contraction, lower urinary tract symptoms), (±)-niguldipine provides superior target engagement and subtype discrimination compared to prazosin, enabling more precise pharmacological dissection.
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